pivaloyl(-2)[pivaloyl(-5)]Ribf(b)-uracil-1-yl
Description
Pivaloyl(-2)[pivaloyl(-5)]Ribf(b)-uracil-1-yl is a complex organic compound that features a pivaloyl group attached to a uracil moiety
Properties
Molecular Formula |
C19H28N2O8 |
|---|---|
Molecular Weight |
412.4 g/mol |
IUPAC Name |
[(2R,3R,4R,5R)-4-(2,2-dimethylpropanoyloxy)-5-(2,4-dioxopyrimidin-1-yl)-3-hydroxyoxolan-2-yl]methyl 2,2-dimethylpropanoate |
InChI |
InChI=1S/C19H28N2O8/c1-18(2,3)15(24)27-9-10-12(23)13(29-16(25)19(4,5)6)14(28-10)21-8-7-11(22)20-17(21)26/h7-8,10,12-14,23H,9H2,1-6H3,(H,20,22,26)/t10-,12-,13-,14-/m1/s1 |
InChI Key |
WDUWJHGAJWFHKA-FMKGYKFTSA-N |
Isomeric SMILES |
CC(C)(C)C(=O)OC[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=CC(=O)NC2=O)OC(=O)C(C)(C)C)O |
Canonical SMILES |
CC(C)(C)C(=O)OCC1C(C(C(O1)N2C=CC(=O)NC2=O)OC(=O)C(C)(C)C)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of pivaloyl(-2)[pivaloyl(-5)]Ribf(b)-uracil-1-yl typically involves the esterification of N-pivaloyl-activated amides. A notable method includes the use of DABCO (10 mol%) as an effective catalyst for the esterification process. The reaction conditions are mild, and the protocol is generic, allowing for a broad substrate scope and excellent functional group tolerance .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the principles of esterification and transamidation reactions can be scaled up for industrial applications. The use of catalysts like DABCO and the optimization of reaction conditions are crucial for efficient large-scale production.
Chemical Reactions Analysis
Types of Reactions
Pivaloyl(-2)[pivaloyl(-5)]Ribf(b)-uracil-1-yl undergoes various chemical reactions, including:
Esterification: Catalyzed by DABCO, leading to the formation of esters with high efficiency.
Transamidation: Involves the reaction of N-pivaloyl-activated amides with anilines in the absence of catalysts, bases, or additives.
C–H Functionalization: Catalyzed by ruthenium, leading to selective oxidative olefination.
Common Reagents and Conditions
Esterification: DABCO (10 mol%) as a catalyst, mild reaction conditions.
Transamidation: Toluene reflux temperature, absence of catalysts, bases, or additives.
C–H Functionalization: Ruthenium catalysts, broad substrate scope.
Major Products Formed
Esterification: Esters of N-pivaloyl amides.
Transamidation: Transamidation products with moderate to excellent yields.
C–H Functionalization: Olefinated products at the C7-position.
Scientific Research Applications
Pivaloyl(-2)[pivaloyl(-5)]Ribf(b)-uracil-1-yl has several scientific research applications:
Chemistry: Utilized as a versatile synthetic building block in organic synthesis.
Medicine: Investigated for its potential therapeutic properties and drug development.
Industry: Used in the synthesis of bioactive natural products and other industrial chemicals.
Mechanism of Action
The mechanism of action of pivaloyl(-2)[pivaloyl(-5)]Ribf(b)-uracil-1-yl involves its ability to act as a directing group in various catalytic reactions. For example, in C–H functionalization, the pivaloyl group directs the ruthenium catalyst to specific positions on the substrate, facilitating selective oxidative olefination . The molecular targets and pathways involved depend on the specific reaction and application.
Comparison with Similar Compounds
Similar Compounds
N-pivaloyl amides: Undergo similar esterification and transamidation reactions
O-pivaloyl oximes: Participate in spiroannulation reactions with α-diazo compounds.
Uniqueness
Pivaloyl(-2)[pivaloyl(-5)]Ribf(b)-uracil-1-yl is unique due to its dual pivaloyl groups and uracil moiety, which confer distinct reactivity and functional properties
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